molecular formula C23H25N3O6S2 B13949672 Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate CAS No. 51963-58-7

Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate

Cat. No.: B13949672
CAS No.: 51963-58-7
M. Wt: 503.6 g/mol
InChI Key: HVOJSINFDBMIRX-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate is a complex organic compound with the molecular formula C23H25N3O6S2 . This compound is known for its unique chemical structure, which includes an acridine moiety, making it significant in various scientific research fields.

Preparation Methods

Chemical Reactions Analysis

Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting its function and leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate can be compared with other similar compounds, such as:

  • N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)methanesulfonamide hydrochloride
  • N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide

These compounds share similar structural features but differ in their specific substituents or counterions, which can influence their chemical properties and biological activities .

Biological Activity

Abstract

Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Methanesulfonamide derivatives have been studied for their diverse biological activities. The specific compound has shown promise in various preclinical studies, particularly against viral infections and cancer cell lines. Understanding its biological activity is crucial for developing therapeutic applications.

  • Molecular Formula : C24H26N4O3S
  • Molecular Weight : 406.55 g/mol
  • Density : 1.368 g/cm³
  • Boiling Point : 574.6ºC at 760 mmHg

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity :
    • The compound has been shown to increase intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication, particularly in Hepatitis B virus (HBV) models. Increased A3G levels correlate with decreased HBV DNA replication in treated cells .
  • Anticancer Properties :
    • Preliminary studies indicate that methanesulfonamide derivatives may exhibit cytotoxic effects against various cancer cell lines. The exact pathways remain under investigation but are believed to involve apoptosis induction and cell cycle arrest.

Antiviral Efficacy

Recent studies evaluated the compound's efficacy against HBV:

  • In Vitro Studies : The compound was tested on HepG2.2.15 cells, demonstrating an IC50 value indicating effective inhibition of HBV replication.
  • In Vivo Studies : Utilizing a duck HBV model, the compound showed significant antiviral activity, suggesting its potential as a therapeutic agent against HBV .

Anticancer Activity

Research has also focused on the anticancer potential:

  • A study synthesized various methanesulfonamide derivatives and assessed their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives possess significant anti-proliferative effects .

Case Studies

StudyFindings
Study on Anti-HBV ActivityIdentified that the compound significantly increases A3G levels and inhibits HBV replication in vitro and in vivo .
Synthesis of Methanesulfonamide DerivativesDemonstrated broad-spectrum cytotoxicity against multiple cancer cell lines, with some derivatives showing promising results for further development .

Properties

CAS No.

51963-58-7

Molecular Formula

C23H25N3O6S2

Molecular Weight

503.6 g/mol

IUPAC Name

methanesulfonic acid;N-[3-methoxy-4-[(4-methylacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C22H21N3O3S.CH4O3S/c1-14-7-6-9-17-21(14)23-18-10-5-4-8-16(18)22(17)24-19-12-11-15(13-20(19)28-2)25-29(3,26)27;1-5(2,3)4/h4-13,25H,1-3H3,(H,23,24);1H3,(H,2,3,4)

InChI Key

HVOJSINFDBMIRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC.CS(=O)(=O)O

Origin of Product

United States

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